O-[3-(tert-butoxy)propyl]hydroxylamine
Description
O-[3-(tert-butoxy)propyl]hydroxylamine is a hydroxylamine derivative characterized by a hydroxylamine group (-NHOH) attached to a propyl chain with a tert-butoxy (-O-C(CH₃)₃) substituent at the 3-position. This structural configuration imparts unique steric and electronic properties. The tert-butoxy group, a branched ether, enhances lipophilicity and steric bulk while offering stability under basic conditions, making it valuable in synthetic chemistry and biomedical research.
Properties
CAS No. |
1026989-91-2 |
|---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(tert-butoxy)propyl]hydroxylamine typically involves the reaction of hydroxylamine with a suitable alkylating agent. One common method is the reaction of hydroxylamine with 3-(tert-butoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-[3-(tert-butoxy)propyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
O-[3-(tert-butoxy)propyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.
Medicine: Research is being conducted on its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of O-[3-(tert-butoxy)propyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride
- Structure : Features a benzyloxy (-O-CH₂C₆H₅) group instead of tert-butoxy.
- Benzyloxy is more electron-withdrawing due to resonance with the aromatic ring, whereas tert-butoxy is strongly electron-donating via oxygen lone pairs .
- Applications: Widely used in peptide synthesis and enzyme studies; the benzyl group can be cleaved via hydrogenolysis, offering versatility in deprotection strategies. In contrast, the tert-butoxy group requires acidic conditions for removal .
O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine
- Structure : Contains a tert-butyl-substituted phenyl ring on an ethyl chain.
- Properties :
- The phenyl ring enhances hydrophobicity and steric hindrance, limiting accessibility in enzymatic interactions.
- The tert-butyl group on the phenyl ring provides greater steric shielding than the tert-butoxypropyl chain, reducing reactivity in nucleophilic substitutions .
- Applications : Primarily used in asymmetric catalysis and receptor-binding studies due to its chiral center and bulky aromatic substituent .
O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine Hydrochloride
- Structure: Includes a 4-chlorophenoxy group and a chiral center.
- Properties :
- The chlorine atom is electron-withdrawing, polarizing the hydroxylamine group and enhancing oxidative stability.
- The chiral center enables stereoselective interactions, unlike the achiral tert-butoxypropyl derivative .
O-(3,3-Dimethylbutyl)hydroxylamine
- Structure : A branched alkyl chain without an ether oxygen.
- Properties :
- Lacks the polarity imparted by the tert-butoxy oxygen, reducing solubility in polar solvents.
- Exhibits high methemoglobin formation and lipid peroxidation in toxicity studies, suggesting that the tert-butoxypropyl derivative may have a safer profile due to its ether group .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituent | Key Properties | Applications |
|---|---|---|---|
| O-[3-(tert-butoxy)propyl]hydroxylamine | 3-tert-butoxypropyl | High steric bulk, electron-donating, stable under basic conditions | Protected intermediates in synthesis |
| O-[3-(Benzyloxy)propyl]hydroxylamine | 3-benzyloxypropyl | Aromatic, π-π interactions, hydrogenolysis-labile | Peptide synthesis, enzyme studies |
| O-(3,3-Dimethylbutyl)hydroxylamine | 3,3-dimethylbutyl | Lipophilic, high toxicity | Limited due to toxicity |
Table 2: Toxicity Profile (Based on )
| Compound | Methemoglobin Formation | Lipid Peroxidation | GST Inhibition |
|---|---|---|---|
| O-(3,3-Dimethylbutyl) | High | Significant | Impaired |
| Hydroxylamine | Moderate | Moderate | Slight |
| Expected for tert-butoxypropyl | Moderate (predicted) | Low (predicted) | Moderate |
Key Research Findings
- Steric Effects : The tert-butoxy group in this compound imposes greater steric hindrance than linear alkyl or benzyloxy groups, slowing reactions requiring nucleophilic attack at the β-position .
- Solubility : The ether oxygen enhances water solubility compared to pure alkyl derivatives (e.g., O-(3,3-dimethylbutyl)hydroxylamine), facilitating use in aqueous reaction systems .
- Biological Activity: Analogous to chlorophenoxy derivatives, the tert-butoxypropyl group may mitigate oxidative stress in neuronal cells, though direct evidence is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
